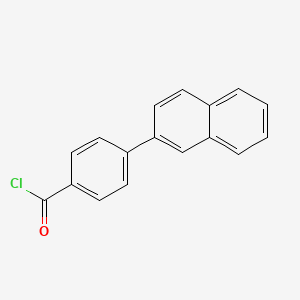

4-(Naphthalen-2-yl)benzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11ClO |

|---|---|

Molecular Weight |

266.7 g/mol |

IUPAC Name |

4-naphthalen-2-ylbenzoyl chloride |

InChI |

InChI=1S/C17H11ClO/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H |

InChI Key |

UVKJXFBWHHXJJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Naphthalen 2 Yl Benzoyl Chloride and Analogous Aryl Acyl Chlorides

Direct Chlorination of Carboxylic Acids via Established Reagents

The direct conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis. libretexts.org This transformation involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. chemguide.co.uk Several well-established chlorinating agents are routinely used for this purpose, each with distinct advantages and reaction characteristics. The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. libretexts.orgwikipedia.org

Thionyl Chloride Mediated Transformations for Benzoyl Chloride Synthesis

Thionyl chloride (SOCl₂) is one of the most frequently used reagents for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orglibretexts.org The reaction is efficient and yields the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk This is a significant advantage as the gaseous byproducts are easily removed from the reaction mixture, simplifying the purification process. libretexts.org

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

For the synthesis of benzoyl chloride and its analogues, the carboxylic acid is typically heated with an excess of thionyl chloride, sometimes in the presence of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgacs.org The reaction with thionyl chloride is versatile and widely applicable in laboratory settings. procurementresource.com However, due to the corrosive and hazardous nature of the reagent and its byproducts, the reaction must be carried out in a well-ventilated fume hood.

Utilization of Phosphorus Chlorides (PCl₃, PCl₅) in Aryl Acyl Chloride Preparation

Phosphorus chlorides, namely phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for the preparation of aryl acyl chlorides. libretexts.orglibretexts.orgunacademy.com

Phosphorus pentachloride (PCl₅) reacts with carboxylic acids, typically in the cold, to produce the acyl chloride. chemguide.co.ukquora.com The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). doubtnut.comwikipedia.org R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Phosphorus trichloride (PCl₃) requires a 3:1 molar ratio of the carboxylic acid to the reagent. chemguide.co.uk This reaction is generally less vigorous than the one with PCl₅ and produces phosphorous acid (H₃PO₃) as a non-volatile byproduct. chemguide.co.uklibretexts.org 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃

In both cases, the acyl chloride product must be separated from the byproducts, usually by fractional distillation, which can be a drawback compared to the thionyl chloride method. libretexts.orgchemguide.co.uk PCl₅ is a solid, while PCl₃ is a liquid, which can influence the choice of reagent based on handling preferences. chemguide.co.ukwikipedia.org

Oxalyl Chloride as a Selective Reagent for Aryl Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) is a highly effective and mild reagent for converting carboxylic acids to acyl chlorides, particularly for substrates that are sensitive to harsher conditions. wikipedia.orggoogle.com Though more expensive than thionyl chloride or phosphorus chlorides, its use is favored when high purity and yield are critical. wikipedia.orggoogle.com The reaction is typically run at or below room temperature in an inert solvent with a catalytic amount of DMF. nih.govorgsyn.org

R-COOH + (COCl)₂ --(DMF catalyst)--> R-COCl + CO + CO₂ + HCl

This method is particularly advantageous for producing α,β-unsaturated or other acid-sensitive acyl chlorides where reagents like thionyl chloride might cause unwanted side reactions. google.com

Table 1: Comparison of Common Chlorinating Agents for Aryl Acyl Chloride Synthesis

| Reagent | Formula | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Inexpensive; Gaseous byproducts simplify purification. libretexts.orgchemguide.co.uk | Reagent and byproducts are corrosive and toxic. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective and reactive. chemguide.co.ukdoubtnut.com | Solid reagent; Byproduct (POCl₃) must be separated by distillation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent; Less vigorous reaction than PCl₅. chemguide.co.uklibretexts.org | Non-volatile byproduct (H₃PO₃) requires separation. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild and selective; Gaseous byproducts allow for high purity. wikipedia.orggoogle.comnih.gov | More expensive; Requires a catalyst (e.g., DMF). wikipedia.org |

Industrial Production Routes for Closely Related Benzoyl Chlorides

On an industrial scale, the synthesis of benzoyl chloride, a closely related analogue of 4-(naphthalen-2-yl)benzoyl chloride, primarily relies on the chlorination of toluene. procurementresource.com Toluene is first converted to benzotrichloride (B165768) (C₆H₅CCl₃) through free-radical chlorination. wikipedia.org The benzotrichloride is then partially hydrolyzed with a controlled amount of water or reacted with benzoic acid to yield benzoyl chloride. wikipedia.orgprocurementresource.com

C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2 HCl

C₆H₅CCl₃ + C₆H₅COOH → 2 C₆H₅COCl + HCl

Other industrial methods include the direct chlorination of benzaldehyde (B42025) or benzyl (B1604629) alcohol. procurementresource.comgoogle.com While laboratory preparations often start from benzoic acid using reagents like thionyl chloride or phosphorus pentachloride, the toluene-based route is generally more economical for large-scale production due to the low cost of the starting material. procurementresource.com

Specific Strategies for Naphthalene-Substituted Benzoyl Chloride Precursors and Synthesis

The synthesis of this compound begins with the preparation of its corresponding carboxylic acid precursor, 4-(naphthalen-2-yl)benzoic acid. The construction of this biaryl system is typically achieved through modern cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between two aromatic rings.

A common and powerful strategy is the Suzuki coupling reaction. This involves reacting 2-naphthylboronic acid with a 4-halobenzoic acid derivative (such as methyl 4-bromobenzoate). The reaction is catalyzed by a palladium complex in the presence of a base. Following the coupling, the ester is hydrolyzed to afford the desired 4-(naphthalen-2-yl)benzoic acid.

Once the 4-(naphthalen-2-yl)benzoic acid precursor has been synthesized and purified, it can be converted to the target acyl chloride, this compound. This final step is accomplished using one of the standard chlorination methods described previously (Section 2.1). The choice of reagent—thionyl chloride, phosphorus chlorides, or oxalyl chloride—would depend on the scale of the synthesis and the need to avoid potential side reactions on the naphthalene (B1677914) or benzene (B151609) rings. For a high-purity product on a laboratory scale, the oxalyl chloride/DMF system is often the preferred method. google.comnih.gov

Derivatization and Advanced Synthetic Applications of 4 Naphthalen 2 Yl Benzoyl Chloride

Synthesis of Novel Substituted Benzamide (B126) and Thiourea (B124793) Derivatives

The reactivity of the benzoyl chloride group in 4-(Naphthalen-2-yl)benzoyl chloride allows for straightforward derivatization to form substituted benzamides and thioureas. These reactions typically involve the nucleophilic acyl substitution of the chloride with an amine or a thiourea, respectively.

Substituted Benzamides: The synthesis of N-substituted benzamide derivatives is a common application of this compound. nih.govresearchgate.net By reacting it with various primary or secondary amines, a wide range of benzamides can be prepared. The reaction conditions are generally mild, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting benzamides, incorporating the bulky and aromatic naphthalene-benzoyl core, are of interest for their potential biological activities and material properties. Research has shown that the nature of the substituent on the amide nitrogen can significantly influence the properties of the final compound. nih.govresearchgate.net

Thiourea Derivatives: Similarly, this compound can be reacted with thiourea or substituted thioureas to yield benzoylthiourea (B1224501) derivatives. nih.govnih.govuad.ac.id This reaction proceeds through the nucleophilic attack of the sulfur or nitrogen atom of thiourea on the carbonyl carbon of the benzoyl chloride. The resulting N-benzoylthioureas are a class of compounds known for their diverse biological activities, including antibacterial and antifungal properties. nih.govnih.gov The presence of the naphthalene (B1677914) moiety can enhance these properties or introduce new functionalities. The reaction conditions for the synthesis of these derivatives can be optimized by adjusting parameters such as temperature and heating time to achieve the highest yields. uad.ac.id

Table 1: Examples of Substituted Benzamide and Thiourea Derivatives from this compound

| Derivative Type | Reactant | General Reaction |

| Substituted Benzamide | Primary/Secondary Amine | This compound + R₁R₂NH → 4-(Naphthalen-2-yl)-N-(R₁,R₂)-benzamide + HCl |

| Thiourea Derivative | Thiourea | This compound + H₂NCSNH₂ → 4-(Naphthalen-2-yl)benzoylthiourea + HCl |

Incorporation of the Naphthalene-Benzoyl Moiety into Heterocyclic Scaffolds

The this compound core can be integrated into various heterocyclic systems, leading to the formation of novel compounds with potentially interesting pharmacological or material properties.

While direct synthesis of pyrimidine (B1678525) derivatives from this compound is not extensively documented, the benzoyl chloride functionality can be used to acylate pre-formed pyrimidine rings or intermediates in their synthesis. For instance, aminopyrimidines can be acylated to introduce the 4-(naphthalen-2-yl)benzoyl group. The resulting N-(pyrimidinyl)-4-(naphthalen-2-yl)benzamides could be investigated for their biological activities, drawing from the known pharmacological importance of both pyrimidine and naphthalene scaffolds.

Quinazolinones are a significant class of heterocyclic compounds with a broad range of biological activities. nih.govopenmedicinalchemistryjournal.comresearchgate.netgoogle.comnih.gov A common synthetic route to 2-substituted-4(3H)-quinazolinones involves the acylation of anthranilic acid or its derivatives with an acyl chloride, followed by cyclization. nih.gov In this context, this compound can be used to acylate anthranilic acid to form N-(4-(naphthalen-2-yl)benzoyl)anthranilic acid. Subsequent cyclization, often through heating with acetic anhydride, would yield 2-(4-(naphthalen-2-yl)phenyl)-3,1-benzoxazin-4-one. This intermediate can then be reacted with various amines or ammonia (B1221849) to afford a series of 2,3-disubstituted-4(3H)-quinazolinones bearing the naphthalene-benzoyl moiety. nih.gov This approach allows for the creation of a library of quinazolinone derivatives for further investigation. google.com

The Hantzsch thiazole (B1198619) synthesis is a classic method for constructing the thiazole ring. nih.gov While this compound is not a direct precursor in the Hantzsch synthesis, it can be used to modify thiazole derivatives. For instance, aminothiazoles can be acylated with this compound to introduce the naphthalene-benzoyl group onto the thiazole ring system. nih.gov Alternatively, a thioamide derived from 4-(naphthalen-2-yl)benzoic acid could be a key intermediate in a modified Hantzsch synthesis, reacting with an α-haloketone to form the corresponding 2,4-disubstituted thiazole. nih.gov The resulting compounds, combining the structural features of naphthalene, benzoyl, and thiazole moieties, are of interest for their potential applications in medicinal chemistry and materials science. scielo.br

Table 2: Heterocyclic Scaffolds Incorporating the Naphthalene-Benzoyl Moiety

| Heterocyclic Scaffold | General Synthetic Strategy | Key Intermediate |

| Pyrimidine | Acylation of aminopyrimidines | N-(pyrimidinyl)-4-(naphthalen-2-yl)benzamide |

| Quinazolinone | Acylation of anthranilic acid followed by cyclization | 2-(4-(naphthalen-2-yl)phenyl)-3,1-benzoxazin-4-one |

| Thiazole | Acylation of aminothiazoles or Hantzsch synthesis with a derived thioamide | N-(thiazolyl)-4-(naphthalen-2-yl)benzamide or 2,4-disubstituted thiazole |

Development of Fluorescence-Labeling Reagents for Analytical Chemistry

The inherent fluorescence of the naphthalene moiety makes this compound a promising candidate for the development of fluorescence-labeling reagents. The benzoyl chloride group provides a reactive handle for covalently attaching the fluorescent naphthalene-benzoyl tag to various analytes, such as proteins, peptides, and other biomolecules containing primary or secondary amine groups.

The principle behind this application is that the non-fluorescent or weakly fluorescent benzoyl chloride derivative reacts with the target molecule to form a stable, highly fluorescent amide conjugate. This process allows for the sensitive detection and quantification of the analyte using fluorescence spectroscopy or microscopy. The development of such reagents involves optimizing the photophysical properties of the fluorophore, such as quantum yield and Stokes shift, to ensure high sensitivity and minimal background interference. While specific examples of this compound being used as a fluorescence-labeling reagent are not extensively reported, the underlying chemical principles are well-established in the design of other fluorescent probes. nih.govmdpi.commdpi.com The combination of the naphthalene fluorophore with the reactive benzoyl chloride functionality presents a clear opportunity for creating novel and effective labeling agents for a variety of analytical applications.

Comprehensive Spectroscopic Characterization of Naphthalene Substituted Benzoyl Chlorides and Their Derivatives

Infrared (IR) Spectroscopy: Diagnostic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(naphthalen-2-yl)benzoyl chloride is expected to be dominated by the strong absorption of the carbonyl (C=O) group in the acyl chloride. This band is typically observed in the region of 1770-1820 cm⁻¹, a higher frequency compared to the corresponding carboxylic acid (around 1700-1725 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.

The aromatic nature of the compound will be evidenced by several characteristic absorptions. The C-H stretching vibrations of the aromatic protons on both the naphthalene (B1677914) and benzene (B151609) rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region. Furthermore, the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. The C-Cl stretching vibration of the acyl chloride is expected to be found in the 800-600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1770 - 1820 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Sharp |

| C-Cl Stretch | 800 - 600 | Medium |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the benzoyl chloride moiety will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the naphthalene ring will exhibit a more complex splitting pattern due to their varied chemical environments.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, likely appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The carbon atom of the benzene ring attached to the naphthalene group and the carbon atom attached to the carbonyl group will be deshielded due to the electron-withdrawing nature of these substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹³C (Carbonyl) | 165 - 175 |

| ¹³C (Aromatic) | 120 - 150 |

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₇H₁₁ClO, the expected molecular weight is approximately 266.72 g/mol . iucr.org The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern will likely involve the loss of the chlorine atom to form a stable acylium ion. Further fragmentation may involve the loss of the carbonyl group (CO) and cleavage of the bond between the two aromatic rings.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | ~266.7 |

| [M+2]⁺ | ~268.7 |

| [M-Cl]⁺ | ~231.7 |

| [M-COCl]⁺ | ~202.7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromatic Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorptions due to the presence of the naphthalene and benzoyl chromophores. Naphthalene itself exhibits characteristic absorption bands around 220 nm, 275 nm, and 312 nm, corresponding to π-π* transitions. researchgate.netroyalsocietypublishing.org The benzoyl chloride moiety will also contribute to the absorption in the UV region. The conjugation between the naphthalene and benzoyl rings is expected to cause a red shift (bathochromic shift) of these absorption bands to longer wavelengths and an increase in their intensity. researchgate.netaanda.orgias.ac.in

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Transition | Predicted Wavelength (λ_max) |

|---|---|

| π-π* (Naphthalene) | > 220 nm |

| π-π* (Naphthalene) | > 275 nm |

| π-π* (Benzoyl) | > 250 nm |

X-ray Crystallography: Solid-State Structural Elucidation and Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure is available for this compound, predictions can be made based on related structures. iucr.orgnih.gov The molecule is expected to adopt a non-planar conformation due to steric hindrance between the naphthalene and benzoyl rings. The dihedral angle between the planes of the two aromatic rings will be a key structural parameter. The bond lengths and angles within the naphthalene and benzoyl moieties are expected to be consistent with those of other aromatic acyl chlorides.

Table 5: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dihedral Angle (Naphthalene-Benzene) | Significant deviation from 0° |

Elemental Analysis (C, H, N, O, Cl) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and assess its purity. For this compound (C₁₇H₁₁ClO), the theoretical elemental composition can be calculated.

Table 6: Predicted Elemental Analysis Data for this compound

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 76.55% |

| Hydrogen (H) | 4.16% |

| Chlorine (Cl) | 13.29% |

| Oxygen (O) | 5.99% |

Experimental values that closely match these theoretical percentages would provide strong evidence for the purity and correct elemental composition of a synthesized sample.

Computational Chemistry and Theoretical Investigations of 4 Naphthalen 2 Yl Benzoyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a favorable balance between accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles.

Below is a table of predicted geometric parameters for 4-(Naphthalen-2-yl)benzoyl chloride, based on DFT calculations of similar structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (inter-ring) | Bond length between naphthalene (B1677914) and phenyl rings | ~1.49 Å |

| C=O | Carbonyl bond length | ~1.19 Å |

| C-Cl | Bond length of the acyl chloride | ~1.80 Å |

| Φ (Naphthyl-Phenyl) | Dihedral angle between the two aromatic rings | ~40° - 50° |

Vibrational Frequency Analysis and Spectral Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. This analysis is crucial for interpreting experimental spectra and confirming the presence of specific functional groups.

For this compound, characteristic vibrational modes would include the C=O stretching of the acyl chloride group, typically found in the range of 1750-1800 cm⁻¹. Other significant vibrations include the C-Cl stretching, aromatic C-H stretching, and the skeletal vibrations of the naphthalene and benzene (B151609) rings. Theoretical calculations on related sulfonamide compounds have successfully correlated calculated frequencies with experimental data, confirming molecular structures. nih.gov

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Acyl Chloride | 1770 - 1795 |

| C-Cl Stretch | Acyl Chloride | 850 - 900 |

| Aromatic C=C Stretch | Naphthalene & Phenyl Rings | 1450 - 1600 |

| Aromatic C-H Stretch | Naphthalene & Phenyl Rings | 3050 - 3150 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A small energy gap generally indicates high chemical reactivity. irjweb.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, which acts as the electron donor. rsc.orgresearchgate.net Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzoyl chloride moiety, particularly on the carbonyl group and the phenyl ring. rsc.org This spatial separation of the frontier orbitals suggests potential for intramolecular charge transfer upon electronic excitation. Studies on similar naphthalene derivatives confirm this distribution, with HOMO densities on the naphthalene core and LUMO densities on acceptor groups. rsc.org For naphthalene itself, the HOMO-LUMO gap calculated via DFT was found to be approximately 4.75 eV. samipubco.com The introduction of the benzoyl chloride group is expected to lower this gap.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -6.2 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.3 to -2.0 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | ~ 4.2 to 3.9 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Wavelengths)

Computational methods can predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra, while NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted values, when compared with experimental data, help in the complete assignment of signals and structural confirmation. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, protons on the naphthalene ring would appear in the aromatic region (typically 7.5-8.5 ppm), with shifts influenced by their position relative to the electron-withdrawing benzoyl group.

UV-Vis Wavelengths: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax). mdpi.comnih.gov For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic naphthalene and benzoyl systems. The calculated spectrum for a related naphthalene-based Schiff base showed strong absorption peaks that were consistent with experimental measurements. researchgate.net

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Aromatic Protons) | 7.5 - 8.6 ppm |

| ¹³C NMR | Chemical Shift (Carbonyl Carbon) | 168 - 172 ppm |

| UV-Vis | λmax (π→π* transition) | ~280 nm, ~320 nm |

Study of Noncovalent Interactions Influencing Reactivity and Stereoselectivity

Noncovalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces, play a crucial role in molecular recognition, crystal packing, and directing the stereoselectivity of reactions. DFT calculations can be used to model and quantify these weak interactions. For example, DFT studies have been used to rationalize regioselectivity in acylation reactions by identifying stabilizing dual hydrogen bonds in the transition state. acs.org In the solid state of this compound, π–π stacking interactions between the naphthalene and phenyl rings of adjacent molecules are expected to be a dominant packing force, alongside weaker C-H···O and C-H···π interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations could be employed to:

Explore the Conformational Landscape: By simulating the molecule in a solvent, MD can map the accessible conformations and the energy barriers between them, providing a more complete picture than a static DFT calculation. This is particularly useful for understanding the flexibility of the bond linking the two ring systems.

Analyze Solvation: MD can reveal how solvent molecules arrange around the solute and how these interactions influence its conformation and reactivity.

Study Binding Interactions: If this molecule were to be studied as a ligand for a protein, MD simulations could predict its binding mode, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. nih.govmdpi.com Such simulations are common in drug design to understand the mechanism of action of small molecules. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

In Silico Reaction Pathway Elucidation and Transition State Analysis

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.orgtaylorandfrancis.com This mechanism generally proceeds through a two-step addition-elimination process. libretexts.org The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final substituted product. libretexts.org

General Mechanism of Nucleophilic Acyl Substitution:

Step 1: Nucleophilic Addition The nucleophile (Nu:) attacks the carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the carbon atom changes its hybridization from sp² to sp³. libretexts.org

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion (Cl⁻), which is a good leaving group. taylorandfrancis.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to model this process. DFT calculations can be employed to map out the potential energy surface of the reaction, identifying the energies of the reactants, intermediates, transition states, and products. rsc.org

Transition State Analysis

A transition state (TS) represents the highest energy point along the reaction coordinate between the reactants and the intermediate, and between the intermediate and the product. The structure of the transition state provides valuable information about the geometry and electronic distribution of the molecule at the peak of the energy barrier.

For the nucleophilic attack on this compound, two main transition states are of interest:

TS1: The transition state for the formation of the tetrahedral intermediate.

TS2: The transition state for the collapse of the tetrahedral intermediate and expulsion of the chloride ion.

The activation energy (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

Hypothetical Reaction Pathway: Hydrolysis

To illustrate the principles of in silico reaction pathway elucidation, let us consider the hydrolysis of this compound, where the nucleophile is a water molecule.

The reaction can be summarized as: this compound + H₂O → 4-(Naphthalen-2-yl)benzoic acid + HCl

A computational study of this reaction would involve calculating the energies of the following species:

Reactants: this compound and a water molecule.

Pre-reaction complex: A weakly bound complex between the reactants.

TS1: The transition state for the nucleophilic attack of water on the carbonyl carbon.

Tetrahedral Intermediate: The species formed after the nucleophilic attack.

TS2: The transition state for the departure of the chloride ion.

Post-reaction complex: A complex of the products, 4-(Naphthalen-2-yl)benzoic acid and HCl.

Products: Separated 4-(Naphthalen-2-yl)benzoic acid and HCl.

Table 1: Hypothetical Calculated Energies for the Hydrolysis of this compound

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.8 |

| TS2 | Transition state for chloride departure | +10.5 |

| Products | 4-(Naphthalen-2-yl)benzoic acid + HCl | -25.7 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this reaction is not available in the cited literature.

From this hypothetical data, the first step (formation of the tetrahedral intermediate via TS1) would be the rate-determining step due to its higher activation energy.

Hypothetical Reaction Pathway: Aminolysis

Similarly, the reaction with an amine, such as ammonia (B1221849) (NH₃), would follow a comparable pathway to yield 4-(Naphthalen-2-yl)benzamide.

Table 2: Hypothetical Calculated Energies for the Aminolysis of this compound with Ammonia

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + NH₃ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +12.8 |

| Intermediate | Tetrahedral intermediate | +3.1 |

| TS2 | Transition state for chloride departure | +8.9 |

| Products | 4-(Naphthalen-2-yl)benzamide + HCl | -28.4 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this reaction is not available in the cited literature.

In this hypothetical scenario, the activation energy for the reaction with ammonia is lower than that for hydrolysis, suggesting that aminolysis would be a faster reaction, which is consistent with the generally higher nucleophilicity of amines compared to water.

The large naphthalene and benzoyl groups in this compound can introduce significant steric hindrance, which may influence the approach of the nucleophile and the stability of the transition states. nih.gov Computational studies would be invaluable in quantifying these steric effects and their impact on the reaction kinetics.

Catalytic Systems and Mechanistic Insights in Aryl Acyl Chloride Transformations

Role of Lewis Acid Catalysis in Acylation Reactions

The most characteristic reaction of an acyl chloride is electrophilic aromatic substitution, specifically Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com In this type of reaction, a Lewis acid catalyst is employed to increase the electrophilicity of the acyl chloride, thereby facilitating the acylation of an aromatic substrate. For a molecule like 4-(Naphthalen-2-yl)benzoyl chloride, the Lewis acid would coordinate to the carbonyl oxygen atom. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion upon the departure of the chloride, which is stabilized by the Lewis acid (e.g., as [AlCl₄]⁻). masterorganicchemistry.comlibretexts.org

The resonance-stabilized acylium ion is a potent electrophile that can then be attacked by an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and yielding a ketone. libretexts.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. organic-chemistry.orglibretexts.org

The choice of Lewis acid is critical and can influence reaction conditions and outcomes. Stoichiometric amounts of the catalyst are often required because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid. organic-chemistry.org Common Lewis acids used in these transformations are listed in the table below.

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | General purpose, highly active masterorganicchemistry.com |

| Iron(III) Chloride | FeCl₃ | Milder alternative to AlCl₃ masterorganicchemistry.com |

| Boron Trifluoride | BF₃ | Often used as its etherate complex |

| Stannic Chloride | SnCl₄ | Mild catalyst for sensitive substrates |

| Zinc Chloride | ZnCl₂ | Used in specific applications |

This table is generated based on general knowledge of Friedel-Crafts acylation. masterorganicchemistry.com

In a hypothetical reaction, this compound could be used to acylate another aromatic molecule, such as benzene (B151609) or toluene, in the presence of AlCl₃ to yield a diaryl ketone with a naphthalene (B1677914) substituent.

Transition Metal Catalysis for Cross-Coupling and C-X Bond Activation

Transition metal catalysis offers a diverse array of methods for forming new bonds, moving beyond the classical electrophilic substitution pathways. For acyl chlorides, these reactions often involve the activation of the carbon-chlorine bond.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions that form C-C, C-N, and C-O bonds. youtube.com While aryl halides are the most common electrophiles in these reactions, acyl chlorides can also be used, typically undergoing decarbonylative coupling or direct coupling to form ketones.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings, involves three key steps youtube.comyoutube.com:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Cl bond of the acyl chloride) to form a Pd(II) intermediate.

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com

The use of specific ligands is critical to modulate the reactivity and stability of the palladium catalyst throughout the cycle. youtube.com

Table 2: Selected Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Ligand Type | Typical Reactions |

|---|---|---|

| Pd(PPh₃)₄ | Phosphine | Suzuki, Heck, Stille, Sonogashira youtube.com |

| Pd(OAc)₂ / Ligand | Phosphine, N-Heterocyclic Carbene (NHC) | General cross-coupling |

| PdCl₂(dppf) | Ferrocenyl-based Phosphine | Suzuki, Negishi |

| (IPr)Pd(acac)Cl | N-Heterocyclic Carbene (NHC) | Buchwald-Hartwig Amination |

This table is generated based on common palladium catalysts used in cross-coupling reactions. youtube.comyoutube.com

For this compound, a palladium-catalyzed reaction could potentially lead to the formation of biaryl ketones or, under decarbonylative conditions, 2-phenylnaphthalene (B165426) derivatives.

Driven by the high cost and relative toxicity of palladium, significant research has focused on developing catalytic systems based on more earth-abundant and economical metals like nickel and iron. nih.gov

Nickel-based catalysts have emerged as powerful tools for cross-electrophile coupling, capable of activating robust C-Cl bonds in aryl chlorides. dicp.ac.cnacs.orgnih.gov These reactions often employ a reducing agent (like zinc or manganese metal) to facilitate the catalytic cycle. nih.govorgsyn.org The mechanism is believed to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. Ligands, particularly N-heterocyclic carbenes (NHCs) and bipyridines, play a crucial role in stabilizing the nickel intermediates and promoting selective cross-coupling over homocoupling. nih.govdicp.ac.cn A reaction involving this compound could be envisioned to couple with another aryl or alkyl chloride under reductive conditions. nih.gov

Iron-based catalysts are even more attractive from an environmental and economic standpoint. nih.govnih.gov Iron-catalyzed cross-coupling reactions, often using simple iron salts like FeCl₃ or Fe(acac)₃, can couple aryl chlorides with organometallic reagents (e.g., Grignard reagents). nih.gov Mechanistic understanding in this area is still evolving, with evidence pointing towards the involvement of various iron oxidation states and potentially multinuclear iron species. nih.gov The use of additives like N-methylpyrrolidone (NMP) or specific ligands such as NHCs can be critical for achieving high efficiency. nih.gov

Table 3: Representative Nickel and Iron Catalysts/Ligands

| Metal | Catalyst/Precatalyst | Ligand Type | Typical Reactions |

|---|---|---|---|

| Nickel | NiCl₂(dme) | Bipyridine, NHC | Reductive Cross-Coupling nih.gov |

| Nickel | NiBr₂(diglyme) | Pyridine-based | Cross-Electrophile Coupling nih.gov |

| Iron | FeCl₃ | TMEDA, NHC | Kumada-type Coupling nih.govnih.gov |

| Iron | Fe(acac)₃ | None or various | General Cross-Coupling nih.gov |

This table is generated based on common nickel and iron catalysts used in cross-coupling. nih.govnih.govnih.gov

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical method for forming carbon-heteroatom bonds. Modern advancements have led to milder and more general copper-catalyzed systems for C-N bond formation (amination). rsc.orgnih.govnih.gov These methods are often complementary to palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org

In the context of this compound, a copper-catalyzed reaction with an amine would lead to the corresponding amide. These reactions typically use a Cu(I) source, such as CuI, and require a ligand and a base. rsc.orgorganic-chemistry.org Diamine ligands, such as 1,2-cyclohexanediamine, and more recently, N¹,N²-diaryl diamine ligands, have proven highly effective in promoting the coupling of aryl chlorides with a wide range of amines at lower temperatures than traditional Ullmann conditions. nih.govnih.govorganic-chemistry.org The proposed mechanism often involves an oxidative addition of the aryl chloride to a Cu(I) complex to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond. nih.gov

Table 4: Copper-Based Systems for C-N Coupling

| Copper Source | Ligand | Base | Typical Substrates |

|---|---|---|---|

| CuI | 1,2-Cyclohexanediamine | K₃PO₄ | Aryl Iodides, Bromides organic-chemistry.org |

| CuI | Oxalamides | Cs₂CO₃ | Aryl Chlorides, Primary Amines |

| Cu(OAc)₂ | N¹,N²-Diaryl Diamines | K₃PO₄ | Aryl Chlorides, Diverse Amines nih.govnih.gov |

| CuCl | 1,10-Phenanthroline | K₂CO₃ | Amidation Reactions |

This table is generated based on common copper catalysts for C-N coupling reactions. nih.govnih.govorganic-chemistry.org

Organocatalysis in Stereoselective Reactions Involving Acyl Chlorides

Organocatalysis, which uses small organic molecules as catalysts, has become a third major pillar of catalysis alongside metal and enzyme catalysis. In the context of acyl chlorides, organocatalysts are particularly effective in promoting stereoselective acyl transfer reactions. acs.org

One prominent class of organocatalysts for these transformations is chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) or N-alkylimidazoles. These catalysts function by reacting with the acyl chloride to form a highly reactive, chiral acyl-catalyst intermediate (e.g., a chiral acylonium ion). This intermediate then acylates a nucleophile (such as an alcohol or amine) in a stereoselective manner. acs.org

For a molecule like this compound, a chiral organocatalyst could be used in the kinetic resolution of a racemic alcohol. In this process, one enantiomer of the alcohol would be acylated much faster than the other, allowing for the separation of the unreacted alcohol and the acylated product in enantioenriched forms.

Another strategy involves using bifunctional organocatalysts, such as chiral thioureas or squaramides, which can activate both the acyl chloride and the nucleophile simultaneously through hydrogen bonding interactions. snnu.edu.cnmdpi.com This dual activation can lead to high levels of stereocontrol in reactions like the desymmetrization of meso-diols.

Table 5: Classes of Organocatalysts for Acyl Transfer

| Catalyst Class | Example | Mode of Activation |

|---|---|---|

| Chiral Pyridines | Chiral DMAP analogues | Nucleophilic Acyl Substitution acs.org |

| Chiral Imidazoles | Bicyclic Imidazoles | Nucleophilic Acyl Substitution |

| Chiral Phosphines | Chiral Phosphine Catalysts | Nucleophilic Acyl Substitution |

| Bifunctional Catalysts | Thioureas, Squaramides | Hydrogen Bonding snnu.edu.cnmdpi.com |

This table is generated based on common classes of organocatalysts. acs.orgsnnu.edu.cnmdpi.com

Emerging Photocatalytic Strategies for Acyl Chloride Chemistry

Photocatalysis has recently emerged as a powerful tool for activating stable molecules under mild conditions using visible light. researchgate.net For acyl chlorides, photocatalytic strategies often focus on the generation of acyl radicals via single-electron transfer (SET). rsc.orgresearchgate.netnih.gov Acyl chlorides possess high reduction potentials, making their direct reduction challenging. However, photocatalytic methods can overcome this barrier. rsc.org

One common strategy involves the synergistic use of photoredox catalysis and another catalytic cycle, such as nickel catalysis. acs.org In a typical mechanism, an excited photocatalyst (e.g., an iridium or ruthenium complex) reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This nickel species can then react with the acyl chloride. Alternatively, a nucleophilic organic catalyst can react with the acyl chloride to form an intermediate that is more easily activated by the photocatalyst under irradiation with low-energy photons (e.g., blue LEDs). rsc.org

Once formed, the acyl radical is a versatile intermediate that can participate in a variety of bond-forming reactions, including Giese-type additions to electron-deficient olefins, allowing for the construction of complex ketone structures. rsc.orgresearchgate.net This approach provides a modern, radical-based alternative to traditional ionic pathways for acyl chloride reactivity.

Table 6: Common Components in Photocatalytic Acyl Radical Generation

| Component | Example | Function |

|---|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Absorbs light, initiates SET nih.gov |

| Organic Photocatalyst | Eosin Y, Acridinium Salts | Metal-free photocatalysis acs.org |

| Co-catalyst | NiCl₂(glyme) | Participates in cross-coupling cycle acs.org |

| Radical Precursor | Acyl Chloride | Source of acyl radical rsc.orgresearchgate.net |

| Radical Trap | Electron-deficient Alkene | Reacts with acyl radical rsc.org |

This table is generated based on common components in photocatalytic reactions involving acyl chlorides. rsc.orgresearchgate.netnih.govacs.org

Future Research Directions and Advanced Applications of 4 Naphthalen 2 Yl Benzoyl Chloride Chemistry

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate significant amounts of hazardous waste. Future research will likely focus on developing greener, more sustainable methods for the synthesis of 4-(naphthalen-2-yl)benzoyl chloride and its derivatives.

One promising direction is the exploration of catalyst-only systems that avoid stoichiometric, toxic reagents. For instance, research into the synthesis of 2,4-dihydroxybenzophenone (B1670367) has demonstrated the use of novel, easily separable and recoverable catalysts like bismuth chloride (BiCl₃) or composite zeolites. google.com These catalysts, employed in conjunction with less hazardous acylating agents, offer a pathway to reduce environmental impact. The application of such catalytic systems to the synthesis of this compound from its corresponding carboxylic acid could significantly improve the environmental footprint of its production.

Another avenue for green synthesis involves solvent-free or solvent-minimized reaction conditions. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions and often requires less solvent. The synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic, utilizes microwave irradiation to drive the reaction between salicylic (B10762653) acid and 4-chloromethyl benzoyl chloride, suggesting that similar energy-efficient methods could be adapted for the production of this compound. nih.gov

Future research in this area could focus on the following:

Catalyst Development: Investigating solid acid catalysts, such as Nafion-silica composites or zeolites, for the direct conversion of 4-(naphthalen-2-yl)benzoic acid to the corresponding benzoyl chloride. researchgate.net

Alternative Reagents: Exploring the use of safer and more atom-economical chlorinating agents.

Process Intensification: Utilizing technologies like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

A summary of potential environmentally benign approaches is presented in the table below.

| Approach | Potential Advantage | Related Research Example |

| Novel Catalysts | Reduced waste, catalyst recyclability | Use of BiCl₃ or composite zeolites in benzophenone (B1666685) synthesis google.com |

| Microwave-Assisted Synthesis | Faster reaction times, reduced solvent use | Synthesis of a potential analgesic using microwave irradiation nih.gov |

| Solid Acid Catalysts | Ease of separation, potential for continuous processes | Use of Nafion-silica composites in naphthalene (B1677914) reactions researchgate.net |

Exploration of Novel Catalytic Activations for Enhanced Selectivity and Efficiency

The reactivity of the benzoyl chloride group in this compound makes it a versatile precursor for a wide range of chemical transformations. Future research is expected to uncover novel catalytic methods to activate this functionality with greater control over selectivity and efficiency.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to acyl chlorides has been well-established. However, the development of more robust and active catalyst systems remains an area of active research. For example, the use of polymer-supported π-allylpalladium catalysts has been explored for asymmetric benzoylation reactions. While challenges in catalyst recycling remain, this approach opens the door to chiral derivatives of this compound.

Inverse phase transfer catalysis (IPTC) presents another intriguing possibility for reactions involving this compound. Studies on the reaction of benzoyl chloride with sodium dicarboxylates using pyridine (B92270) N-oxide derivatives as catalysts have demonstrated the potential of this methodology for promoting reactions in two-phase systems. researchgate.net This could be particularly useful for reactions where the reactants have significantly different solubilities.

Key areas for future research in catalytic activation include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of complex molecules derived from this compound.

Photocatalysis: The use of light-driven catalytic cycles to enable novel transformations that are not accessible through traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles in a single pot to orchestrate tandem reactions, thereby increasing molecular complexity in a single synthetic operation.

A comparison of potential catalytic strategies is outlined in the table below.

| Catalytic Strategy | Potential Application for this compound | Reference to Analogous Research |

| Asymmetric Palladium Catalysis | Synthesis of chiral esters and amides | Polymer-supported π-allylpalladium catalysts for benzoylation |

| Inverse Phase Transfer Catalysis | Reactions in biphasic media, esterification with carboxylate salts | Pyridine N-oxide catalyzed reactions of benzoyl chloride researchgate.net |

| Catalyst-Free One-Pot Reactions | Efficient synthesis of complex heterocyclic structures | One-pot synthesis of thiazol-2(3H)-imines mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, consistency, and scalability. The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a major opportunity for future development.

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or rapid reactions involving acyl chlorides. Research on the continuous flow synthesis of sulfonyl chlorides has demonstrated the potential for high space-time yields and improved safety by mitigating thermal runaway risks. rsc.org Similar principles can be applied to the production of this compound.

Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps into a single, automated process. The synthesis of marine-derived natural products, for example, has been achieved using multi-step flow systems that incorporate reaction, extraction, and purification modules. mdpi.comsemanticscholar.org This approach could be used to synthesize derivatives of this compound on demand and with high purity. The synthesis of C-glycosyl acetates via tandem Wittig-Michael reactions in a continuous flow setup further highlights the potential for complex transformations in a flow environment. nih.gov

Future research in this domain could explore:

On-Demand Synthesis: Developing a compact, automated flow system for the synthesis of this compound from its corresponding acid as needed, reducing the need for storage of this reactive intermediate.

High-Throughput Screening: Utilizing flow chemistry platforms to rapidly synthesize and screen libraries of derivatives of this compound for applications in drug discovery and materials science.

Telescoped Synthesis: Designing multi-step flow sequences where this compound is generated and consumed in situ, avoiding the isolation of this intermediate.

The table below summarizes the potential benefits of integrating this compound chemistry into flow platforms.

| Flow Chemistry Application | Advantage | Related Research Example |

| On-Demand Synthesis | Improved safety, reduced waste | Continuous flow synthesis of sulfonyl chlorides rsc.org |

| Multi-Step Synthesis | Increased efficiency, process automation | Flow synthesis of marine natural products mdpi.comsemanticscholar.org |

| Tandem Reactions | Creation of complex molecules in a single process | Flow synthesis of C-glycosyl acetates nih.gov |

Advanced Materials Science Applications Based on Derived Polymers and Ligands

The rigid, planar structure of the naphthalene unit, combined with the versatile reactivity of the benzoyl chloride group, makes this compound an attractive monomer for the synthesis of advanced polymers and a precursor for novel ligands in materials science.

The incorporation of the naphthalenyl moiety into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics. Aromatic polyamides, for instance, are known for their exceptional strength and heat resistance, with applications in aerospace and electronics. By using this compound as a monomer in polycondensation reactions with aromatic diamines, novel polyamides with tailored properties could be developed.

In the realm of coordination chemistry, ligands derived from this compound could find use in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The extended π-system of the naphthalene group can facilitate interesting photophysical properties, such as luminescence, making these materials suitable for applications in sensing, catalysis, and light-emitting devices. The synthesis of triazole derivatives from naphthalen-2-yl propiolate demonstrates the potential to create complex heterocyclic structures with interesting electronic properties. mdpi.com

Future research into advanced materials from this compound could include:

High-Performance Polymers: The synthesis and characterization of novel polyamides, polyesters, and polyimides incorporating the 4-(naphthalen-2-yl)benzoyl unit for applications requiring high thermal and mechanical stability.

Luminescent Materials: The design and synthesis of ligands and metal complexes for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Porous Materials: The development of MOFs and other porous coordination polymers for applications in gas storage, separation, and catalysis.

The table below outlines potential materials science applications.

| Material Type | Potential Property | Analogous Research Area |

| Aromatic Polyamides | High thermal stability, mechanical strength | High-performance aromatic polyamides |

| Luminescent Coordination Polymers | Photoluminescence for sensing and OLEDs | Triazole derivatives from naphthalen-2-yl propiolate mdpi.com |

| Metal-Organic Frameworks | Porosity for gas storage and catalysis | Ligand design for functional MOFs |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(Naphthalen-2-yl)benzoyl chloride in laboratory settings?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid. For example, a naphthalene-substituted benzoic acid can be treated with thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH) under controlled heating (60–80°C) to form the acyl chloride. Post-reaction, extraction with chloroform and purification via recrystallization (ethanol) yields the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation involves a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl chloride signals.

- X-ray crystallography : For single-crystal analysis, SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its reactivity and corrosive nature:

- Use impervious gloves (nitrile or neoprene) and tightly sealed goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in amber glass bottles under inert atmosphere (argon/nitrogen) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers address purification challenges arising from byproducts in the synthesis of this compound?

- Methodological Answer : Common impurities include unreacted benzoic acid or chlorinated side products. Purification strategies include:

- Column chromatography : Using silica gel with hexane/ethyl acetate gradients.

- Recrystallization : Ethanol or chloroform-methanol mixtures optimize crystal purity.

- TLC monitoring : Employing n-hexane:ethyl acetate (9:1) to track reaction progress .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing naphthyl group enhances electrophilicity at the carbonyl carbon. Kinetic studies using pyridine or DMF as catalysts reveal:

- Stepwise mechanism : Initial attack by the nucleophile (e.g., amine) forms a tetrahedral intermediate, followed by chloride departure.

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, accelerating reaction rates .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- Solid-phase extraction (SPE) : Oasis HLB cartridges pre-conditioned with methanol effectively isolate impurities from reaction mixtures.

- LC-MS/MS : Coupled with deuterated internal standards (e.g., BP-3-d5) for quantification of residual acids or chlorinated byproducts .

Q. How is this compound utilized in synthesizing bioactive molecules?

- Methodological Answer : It serves as a key intermediate in drug development. For example:

- Coupling reactions : React with piperazine derivatives to form amide bonds, yielding compounds with potential antipsychotic activity.

- Fluorescent probes : Functionalization with thiazole or tetrazole groups enables applications in bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.